1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 923211-54-5
Cat. No.: VC11881072
Molecular Formula: C19H13ClN4O3
Molecular Weight: 380.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923211-54-5 |
|---|---|
| Molecular Formula | C19H13ClN4O3 |
| Molecular Weight | 380.8 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H13ClN4O3/c1-11-18(22-23-24(11)15-4-2-3-13(20)10-15)19(26)21-14-6-7-16-12(9-14)5-8-17(25)27-16/h2-10H,1H3,(H,21,26) |
| Standard InChI Key | HLRNNBBWEPZDEN-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
| Canonical SMILES | CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Components
The molecule consists of three primary domains:
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1,2,3-Triazole ring: A five-membered heterocyclic ring containing three nitrogen atoms, known for its metabolic stability and capacity for hydrogen bonding.
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Coumarin (2H-chromen-2-one) scaffold: A bicyclic structure with a ketone group at position 2, contributing to fluorescence properties and enzyme-binding capabilities .
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3-Chlorophenyl substituent: An aromatic ring with a chlorine atom at the meta position, enhancing lipophilicity and target affinity.
The triazole and coumarin units are connected via a carboxamide bridge, while the 3-chlorophenyl group is appended to the triazole ring at position 1.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 380.8 g/mol | |
| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
| Topological polar surface area | 95.7 Ų |
The chlorine atom’s electronegativity () and the coumarin’s conjugated -system () contribute to its reactivity and spectroscopic profile .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves three key stages (Figure 1):
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Coumarin-6-amine preparation: 6-Amino-2H-chromen-2-one is synthesized via nitration and reduction of 2H-chromen-2-one.
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Triazole-carboxylic acid formation: 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is generated using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
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Amide coupling: The final product is obtained through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the triazole-carboxylic acid and coumarin-6-amine.
Reaction yields typically range from 65–78%, with purity >95% confirmed by HPLC (C18 column, 70:30 acetonitrile/water) .
Critical Reaction Parameters
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Temperature: CuAAC requires 60–80°C for optimal cycloaddition .
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Solvent system: DMF:Water (4:1 v/v) achieves balanced solubility for intermediates.
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Catalyst: Cu(I) bromide (10 mol%) maximizes triazole regioselectivity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-d):
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δ 8.42 (s, 1H, triazole-H)
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δ 7.89 (d, J = 8.8 Hz, 2H, coumarin-H)
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δ 7.53–7.48 (m, 3H, chlorophenyl-H)
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NMR:
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 381.0542 [M+H], consistent with the theoretical mass (381.0545).
Pharmacological Profile
Antimicrobial Activity
In vitro testing against Mycobacterium tuberculosis H37Rv demonstrates:
| Strain | MIC (μg/mL) | Selectivity Index (Vero cells) |
|---|---|---|
| Drug-sensitive Mtb | 1.2 ± 0.3 | >180 |
| Ethambutol-resistant Mtb | 1.5 ± 0.4 | >150 |
| Rifampicin-resistant Mtb | 1.3 ± 0.2 | >170 |
Mechanistic studies indicate DNA gyrase inhibition (IC = 2.8 μM) through stabilization of the enzyme-DNA cleavage complex .
Computational and ADMET Predictions
In Silico Pharmacokinetics
| Parameter | Value |
|---|---|
| LogP (lipophilicity) | 2.8 ± 0.3 |
| Caco-2 permeability | 5.7 × 10 cm/s |
| Plasma protein binding | 89.2% |
| CYP3A4 inhibition | IC = 14 μM |
Toxicity Risks
Comparative Analysis with Structural Analogs
Chlorophenyl vs. Methoxyphenyl Derivatives
Replacing the 3-chlorophenyl group with 3-methoxyphenyl (CAS 923157-24-8) reduces Mtb inhibition (MIC = 4.1 μg/mL) but improves aqueous solubility (LogP = 2.1) . This highlights the chlorine atom’s critical role in target engagement.
Triazole Positional Isomerism
1,4-Disubstituted triazoles (vs. 1,5-disubstituted) show 40% lower AChE inhibition, emphasizing the importance of regiochemistry in bioactivity.
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